molecular formula C22H20N4O2S B14947311 (6Z)-6-[4-(benzyloxy)benzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-[4-(benzyloxy)benzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B14947311
M. Wt: 404.5 g/mol
InChI Key: WZFNDFXHVUFCCR-BIWIXZEJSA-N
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Description

6-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-5-IMINO-2-ISOPROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, an imino group, and an isopropyl group

Preparation Methods

The synthesis of 6-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-5-IMINO-2-ISOPROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors to form the thiadiazole ring.

    Introduction of the Benzyloxyphenyl Group:

    Formation of the Imino Group: This step involves the formation of the imino group through a condensation reaction.

    Introduction of the Isopropyl Group:

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

6-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-5-IMINO-2-ISOPROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the molecule, often using halogenating agents or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-5-IMINO-2-ISOPROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 6-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-5-IMINO-2-ISOPROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-5-IMINO-2-ISOPROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be compared with other similar compounds, such as:

    Thiadiazolo[3,2-a]pyrimidines: These compounds share the core thiadiazole ring structure but differ in the substituents attached to the ring.

    Benzyloxyphenyl Derivatives: These compounds contain the benzyloxyphenyl group but may have different functional groups or ring structures.

    Imino Compounds: These compounds contain the imino group but may have different core structures or substituents.

The uniqueness of 6-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-5-IMINO-2-ISOPROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

(6Z)-5-imino-6-[(4-phenylmethoxyphenyl)methylidene]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C22H20N4O2S/c1-14(2)21-25-26-19(23)18(20(27)24-22(26)29-21)12-15-8-10-17(11-9-15)28-13-16-6-4-3-5-7-16/h3-12,14,23H,13H2,1-2H3/b18-12-,23-19?

InChI Key

WZFNDFXHVUFCCR-BIWIXZEJSA-N

Isomeric SMILES

CC(C)C1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4)/C(=O)N=C2S1

Canonical SMILES

CC(C)C1=NN2C(=N)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)N=C2S1

Origin of Product

United States

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